molecular formula C17H19N3O2S B2763457 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034276-46-3

2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No. B2763457
CAS RN: 2034276-46-3
M. Wt: 329.42
InChI Key: OCSIXZFOGCXVQR-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of protein kinases, such as AKT and ERK, which are involved in various cellular processes. It may also inhibit the activity of enzymes, such as carbonic anhydrase, which are involved in the regulation of pH and ion balance in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide exhibits anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to inhibit the activity of enzymes, such as carbonic anhydrase, which are involved in the regulation of pH and ion balance in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide in lab experiments include its potential applications in medicinal chemistry and drug discovery, as well as its anti-inflammatory, anti-tumor, and anti-cancer properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide. These include:
1. Further research to fully understand its mechanism of action and potential side effects.
2. Investigation of its potential applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders.
3. Development of new synthetic methods to improve its yield and purity.
4. Study of its pharmacokinetics and pharmacodynamics to optimize its dosage and administration.
5. Investigation of its potential as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and optimize its use in various fields.

Synthesis Methods

The synthesis of 2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves the reaction between 6-bromo-2-(ethylthio)benzimidazole and 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2-ethylsulfanyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-23-15-6-4-3-5-13(15)17(22)18-12-7-8-14-11(9-12)10-16(21)20-19-14/h3-6,10,12H,2,7-9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSIXZFOGCXVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

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